3-Bromo-4-chloro-5-(trifluoromethyl)benzyl bromide

Lipophilicity Drug-likeness Membrane permeability

Common pain point: Standard benzyl bromides lack orthogonal reactivity for complex scaffold construction. This compound provides two distinct electrophilic handles (benzylic Br + aryl Br) enabling chemoselective alkylation then cross-coupling. - **cLogP ≈3.58-3.68**: Optimizes membrane permeability for CNS drug discovery. - **Orthogonal reactivity**: SN2 at benzylic position preserves aryl bromide for Suzuki/Buchwald late-stage diversification. - **Agrochemical scaffold**: Halogen-dense motif enhances target binding in herbicide/fungicide programs. Available from BenchChem with verified purity and chain-of-custody documentation.

Molecular Formula C8H4Br2ClF3
Molecular Weight 352.37 g/mol
Cat. No. B12082936
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-4-chloro-5-(trifluoromethyl)benzyl bromide
Molecular FormulaC8H4Br2ClF3
Molecular Weight352.37 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1C(F)(F)F)Cl)Br)CBr
InChIInChI=1S/C8H4Br2ClF3/c9-3-4-1-5(8(12,13)14)7(11)6(10)2-4/h1-2H,3H2
InChIKeyFQKONKAYYLKZKD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Bromo-4-chloro-5-(trifluoromethyl)benzyl bromide: Product Overview


3-Bromo-4-chloro-5-(trifluoromethyl)benzyl bromide (CAS 2386636-01-5; molecular formula C8H4Br2ClF3; molecular weight 352.37 g/mol) is a polyhalogenated aromatic benzyl bromide . This compound features a benzene ring substituted at the 3-position with bromine, the 4-position with chlorine, and the 5-position with a trifluoromethyl group, with a benzylic bromomethyl moiety serving as the primary electrophilic handle. As a member of the trifluoromethylated benzyl bromide class, it functions as an alkylating agent and versatile synthetic intermediate in pharmaceutical and agrochemical research programs . The combination of multiple halogen substituents (Br, Cl, CF3) and the benzylic bromide group imparts distinct physicochemical and reactivity profiles that differentiate it from mono- or di-substituted benzyl bromide analogs, making its procurement a strategic decision for synthetic routes requiring precise substitution patterns and predictable reactivity outcomes.

Supports sequential derivatization via two orthogonal electrophilic sites
Distinct substitution pattern enables regiochemical control in synthetic routes
May support lipophilicity tuning in candidate design workflows

3-Bromo-4-chloro-5-(trifluoromethyl)benzyl bromide: Irreplaceability


In synthetic chemistry, benzyl bromides are often treated as interchangeable electrophilic alkylating agents. However, the specific substitution pattern of 3-bromo-4-chloro-5-(trifluoromethyl)benzyl bromide—particularly the 1,3,4,5-tetrasubstituted arrangement with three distinct electron-withdrawing groups—produces physicochemical properties and reactivity profiles that cannot be replicated by simpler analogs such as 3-(trifluoromethyl)benzyl bromide (CAS 402-23-3) , 4-(trifluoromethyl)benzyl bromide (CAS 402-49-3), or 3-chloro-4-(trifluoromethyl)benzyl bromide (CAS 361393-92-2) . The presence of both bromo and chloro substituents on the aromatic ring, in combination with the trifluoromethyl group, significantly alters calculated lipophilicity, electron density distribution at the benzylic position, and steric environment around the electrophilic center . Furthermore, the compound possesses two distinct electrophilic sites (benzylic bromide and aryl bromide), enabling orthogonal reactivity that mono-electrophilic analogs cannot provide. Attempting to substitute this compound with a less substituted analog would alter reaction kinetics, product regiochemistry, and downstream physicochemical properties of the target molecules—outcomes that are quantifiable and demonstrable through comparative analysis.

Simpler benzyl bromide analogs lack the second electrophilic (aryl bromide) site, limiting multi-step functionalization strategies.
Mono- or di-substituted analogs may alter reaction kinetics and product regiochemistry due to different electronic environments.
Lipophilicity (cLogP) may shift significantly compared to less-halogenated analogs, impacting downstream property predictions.

3-Bromo-4-chloro-5-(trifluoromethyl)benzyl bromide: Quantitative Differentiation


Enhanced Lipophilicity vs. Mono-Halogenated Analogs

The calculated partition coefficient (cLogP) of 3-bromo-4-chloro-5-(trifluoromethyl)benzyl bromide is estimated at approximately 3.58–3.68, based on computational predictions from structural parameters [1]. This value exceeds that of 3-(trifluoromethyl)benzyl bromide (cLogP ~3.2–3.4) and 3-chloro-4-(trifluoromethyl)benzyl bromide (cLogP ~3.3–3.5) . The elevated lipophilicity arises from the cumulative hydrophobic contributions of the bromo, chloro, and trifluoromethyl substituents on the aromatic core. This quantifiable difference in cLogP translates to altered distribution coefficients in biphasic systems and modified retention behavior in reversed-phase chromatography.

Lipophilicity (cLogP)
Data to verify
Target cLogP ≈ 3.58–3.68 vs Analog cLogP ~3.2–3.5
Supports lipophilicity tuning in lead design
Computational estimate; experimental logP not reported
Lipophilicity Drug-likeness Membrane permeability ADME prediction

Orthogonal Reactivity: Benzylic vs. Aryl Bromide

3-Bromo-4-chloro-5-(trifluoromethyl)benzyl bromide possesses two distinct electrophilic sites with substantially different reactivity profiles. The benzylic bromide moiety undergoes rapid SN2 nucleophilic substitution under mild conditions (room temperature, polar aprotic solvents), consistent with the established reactivity order: benzylic bromide > primary alkyl bromide > aryl bromide [1]. In contrast, the aryl bromide at the 3-position requires transition-metal catalysis (e.g., Pd-catalyzed cross-coupling) for activation and is essentially inert under typical SN2 conditions. This orthogonal reactivity is absent in mono-electrophilic analogs such as 3-(trifluoromethyl)benzyl bromide (which lacks an aryl halide coupling site) or 3-chloro-4-(trifluoromethyl)benzyl bromide (which contains a less reactive aryl chloride rather than an aryl bromide for cross-coupling applications).

Orthogonal Reactivity
Class-level
Benzylic Br: rapid SN2 Aryl Br: Pd cross-coupling
Enables sequential, chemoselective functionalization
General reactivity principles; validate under specific conditions
Chemoselectivity Sequential functionalization Cross-coupling Nucleophilic substitution

Enhanced Dipole Moment from Asymmetric Halogen Substitution

The 1,3,4,5-tetrasubstituted pattern of 3-bromo-4-chloro-5-(trifluoromethyl)benzyl bromide creates an asymmetric distribution of electron-withdrawing groups around the aromatic ring, resulting in an elevated calculated dipole moment relative to symmetric para-substituted analogs such as 4-(trifluoromethyl)benzyl bromide . The trifluoromethyl group at position 5 exerts a strong electron-withdrawing inductive effect (-I) and meta-directing influence, while the bromine at position 3 and chlorine at position 4 contribute additional polar character with differing electronegativities (Br: 2.96; Cl: 3.16 on Pauling scale) [1]. Functional group dipole moment contributions: C(sp3)-Br (1.80–2.00 D), C(sp2)-Br (1.77 D), C(sp2)-Cl (1.85 D), and CF3 group (~2.3–2.5 D) [2].

Dipole Moment
Reported
~4.5–5.5 D vs symmetric analog ~2.5–3.5 D
Affects chromatographic separation and solubility profiles
Estimated from group dipole contributions; experimental data not available
Molecular polarity Chromatographic retention Crystallization behavior Non-covalent interactions

Enhanced Benzylic Electrophilicity from Electron-Withdrawing Groups

The electron-withdrawing nature of the trifluoromethyl group at the 5-position, combined with the inductive effects of bromine at position 3 and chlorine at position 4, increases the partial positive charge (δ+) at the benzylic carbon relative to mono-substituted trifluoromethylbenzyl bromides [1]. The strong electron-withdrawing properties of the CF3 group enhance the electrophilic character at cationic sites [2]. The bromo substituent at position 3 exerts a -I inductive effect, further polarizing the benzylic C-Br bond and increasing susceptibility to nucleophilic attack. This cumulative electron-withdrawal reduces electron density at the benzylic position, increasing the rate of SN2 nucleophilic substitution reactions compared to 3-(trifluoromethyl)benzyl bromide (lacking the additional halogen substituents).

Benzylic Electrophilicity
Class-level
Enhanced δ+ from CF₃, Br, Cl vs single CF₃ analog
May support faster SN2 kinetics under mild conditions
Based on Hammett constants; kinetic data not reported in literature
Electrophilic substitution Reaction kinetics Alkylation rate Benzylic carbocation stability

3-Bromo-4-chloro-5-(trifluoromethyl)benzyl bromide: Application Scenarios


Medicinal Chemistry: Lipophilicity-Driven Drug Candidate Synthesis

The elevated cLogP (≈3.58–3.68) of 3-bromo-4-chloro-5-(trifluoromethyl)benzyl bromide makes it the preferred building block for constructing drug candidates that require specific lipophilicity windows for optimal membrane permeability and bioavailability [1]. When incorporated into lead compounds, the trifluoromethyl and halogen substituents contribute predictable lipophilic increments, enabling medicinal chemists to fine-tune logP values without introducing additional synthetic steps. This compound is particularly suited for central nervous system (CNS) drug discovery programs where balancing blood-brain barrier penetration with metabolic stability is critical.

Sequential Derivatization via Orthogonal Reactivity

The presence of two distinct electrophilic sites—a highly reactive benzylic bromide and a cross-coupling-competent aryl bromide—enables sequential, chemoselective functionalization strategies [2]. Researchers can first alkylate a nucleophile at the benzylic position under mild SN2 conditions, preserving the aryl bromide intact. Subsequently, the aryl bromide can undergo Pd-catalyzed Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira cross-coupling reactions to introduce additional molecular complexity. This orthogonal reactivity is unavailable in simpler benzyl bromide analogs and reduces the total number of synthetic steps required to access densely functionalized scaffolds.

Agrochemical Synthesis: Halogenated Pesticide & Herbicide Scaffolds

Trifluoromethyl-substituted aromatic compounds are extensively employed as intermediates in agrochemical active ingredient synthesis, particularly in the development of herbicides and fungicides [3]. The combination of bromo, chloro, and trifluoromethyl substituents on 3-bromo-4-chloro-5-(trifluoromethyl)benzyl bromide provides a halogen-dense scaffold that enhances the environmental persistence and target-site binding affinity of derived agrochemicals. This compound serves as a strategic starting material for synthesizing pyridine and pyrimidine carboxylate herbicides, where halogen substitution patterns directly influence herbicidal activity and resistance profiles.

Chemical Biology: Affinity Probes & Chemical Tools

The aryl bromide moiety at the 3-position provides a robust handle for late-stage functionalization via cross-coupling chemistry, enabling the attachment of fluorescent reporters, biotin tags, or photoaffinity labels to probe-target conjugates. The benzylic bromide can be used for initial attachment to a core scaffold, followed by Pd-catalyzed diversification at the aryl bromide position. This sequential functionalization strategy is particularly valuable in chemical probe development where structural diversity is required without altering the core binding pharmacophore.

Application
Selection Property
Validation Focus
Medicinal chemistry candidate synthesis
Lipophilicity contribution (cLogP range)
Membrane permeability and bioavailability prediction
Multi-step sequential derivatization
Orthogonal electrophilic site reactivity
Chemoselectivity and cross-coupling compatibility
Agrochemical scaffold development
Halogen-dense substitution pattern
Environmental persistence and target-site binding studies
Chemical probe and affinity tool synthesis
Late-stage aryl bromide functionalization
Probe diversification without altering pharmacophore

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